3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It features a benzaldehyde moiety substituted with a 4-chloro-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be accomplished using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It can be employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The exact pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
- 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
- 3-(4-Fluoro-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H |
InChI Key |
AHWXVIMWUWJCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
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